A Technical Guide to N-BOC-L-Homoserine Methyl Ester: Properties, Synthesis, and Applications
A Technical Guide to N-BOC-L-Homoserine Methyl Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Chiral Building Block
In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic use of protected amino acids is fundamental to the construction of complex molecular architectures. N-BOC-L-homoserine methyl ester, a derivative of the non-proteinogenic amino acid L-homoserine, represents a cornerstone building block for introducing a protected four-carbon amino acid moiety with a terminal hydroxyl group. Its unique trifunctional nature—a BOC-protected amine, a methyl ester, and a primary alcohol—provides a rich platform for selective chemical transformations. This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and advanced applications of N-BOC-L-homoserine methyl ester, providing researchers with the technical insights required for its effective utilization in their synthetic campaigns.
Core Chemical and Physical Properties
N-BOC-L-homoserine methyl ester is primarily available as a colorless to off-white solid or viscous liquid, a physical state ambiguity that underscores the importance of sourcing from reputable suppliers with clear specifications.[1][2] Its stability is best maintained under refrigerated and dry conditions.[3][4]
Structural and General Data
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | [5] |
| Synonyms | (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Ester, Boc-L-Hse-OMe | [3][6] |
| CAS Number | 120042-11-7 | [2][3][5] |
| Molecular Formula | C₁₀H₁₉NO₅ | [3][6] |
| Molecular Weight | 233.26 g/mol | [3][6] |
| Appearance | Off-white to white powder or liquid | [1][2] |
| Solubility | Soluble in methanol, chloroform | [1] |
| Storage Conditions | Store at -20°C, sealed in dry | [3] |
Spectroscopic Profile: The Signature of Purity and Structure
The characterization of N-BOC-L-homoserine methyl ester relies on a combination of spectroscopic techniques. While a publicly available, fully interpreted spectrum for this specific compound is not readily consolidated, its structure allows for a highly predictable spectroscopic profile based on its functional groups and comparison with closely related analogs like N-Boc-L-serine methyl ester.[7]
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for routine structural confirmation. Key expected signals include:
-
A large singlet around δ 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (BOC) group.
-
A singlet for the methyl ester protons appearing around δ 3.75 ppm .
-
A multiplet for the alpha-proton (CH -NHBoc) around δ 4.3-4.4 ppm .
-
Multiplets for the two diastereotopic beta-protons (-CH₂ -CH₂OH) in the range of δ 1.9-2.2 ppm .
-
A triplet for the two gamma-protons (-CH₂-OH ) around δ 3.6-3.7 ppm .
-
A broad singlet for the N-H proton of the carbamate, typically around δ 5.4 ppm , which is exchangeable with D₂O.
-
A broad singlet for the hydroxyl proton, which can vary in chemical shift depending on concentration and solvent.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework:
-
Ester Carbonyl (C=O): δ ~172-174 ppm
-
BOC Carbonyl (C=O): δ ~156 ppm
-
BOC Quaternary Carbon (C(CH₃)₃): δ ~80 ppm
-
Alpha-Carbon (CH-NHBoc): δ ~55-57 ppm
-
Gamma-Carbon (-CH₂OH): δ ~59-61 ppm
-
Methyl Ester Carbon (-OCH₃): δ ~52 ppm
-
Beta-Carbon (-CH₂-): δ ~33-35 ppm
-
BOC Methyl Carbons (C(CH₃)₃): δ ~28 ppm
-
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum will prominently display absorptions characteristic of the ester, carbamate, and alcohol functional groups.[8][9]
-
O-H Stretch: A broad band in the region of 3500-3300 cm⁻¹ .
-
N-H Stretch (Carbamate): A moderate band around 3400-3300 cm⁻¹ .
-
C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ .
-
Ester Carbonyl (C=O) Stretch: A strong, sharp band around 1745 cm⁻¹ .
-
Carbamate Carbonyl (C=O) Stretch: A strong, sharp band around 1715 cm⁻¹ .
-
C-O Stretch (Ester & Alcohol): Bands in the region of 1250-1150 cm⁻¹ .
1.2.3. Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 233 may be weak or absent. Key fragmentation patterns would include:
-
Loss of tert-butyl group: [M - 57]⁺ at m/z = 176.
-
Loss of isobutylene: [M - 56]⁺ at m/z = 177.
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z = 202.
-
Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ at m/z = 174.
Synthesis and Purification
The most common and reliable synthesis of N-BOC-L-homoserine methyl ester involves a two-step sequence starting from the commercially available amino acid L-homoserine. The causality behind this sequence is to first protect the more nucleophilic amine to prevent side reactions during the subsequent esterification.
Logic of the Synthetic Pathway
Caption: Synthetic workflow for N-BOC-L-homoserine methyl ester.
Experimental Protocol: A Validated Approach
The following protocol is adapted from a well-established and reliable method for the synthesis of the analogous N-Boc-L-serine methyl ester, which shares the same functional groups and reactivity, providing a self-validating system for synthesis.[2]
Step 1: Synthesis of N-BOC-L-Homoserine
-
Dissolve L-homoserine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of water and 1,4-dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in 1,4-dioxane.
-
Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by TLC (ninhydrin stain will show the disappearance of the starting material).
-
Wash the reaction mixture with a non-polar solvent like petroleum ether to remove excess Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄). This protonates the carboxylate, causing the product to precipitate or become extractable.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-BOC-L-homoserine, often as a white solid or thick oil.[10]
Step 2: Synthesis of N-BOC-L-Homoserine Methyl Ester
-
Dissolve the crude N-BOC-L-homoserine (1.0 eq) from the previous step in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.0 eq) to the solution to act as a base, deprotonating the carboxylic acid to form the more nucleophilic carboxylate.
-
Add iodomethane (CH₃I, 1.0 eq) to the mixture. Iodomethane is a highly effective methylating agent for this Sₙ2 reaction.
-
Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with a solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford pure N-BOC-L-homoserine methyl ester.[2]
Chemical Reactivity and Strategic Manipulations
The synthetic utility of N-BOC-L-homoserine methyl ester stems from the differential reactivity of its three functional groups. Strategic manipulation allows for selective transformations, making it a versatile intermediate.
Reactivity Map
Caption: Reactivity of functional groups on N-BOC-L-homoserine methyl ester.
-
N-BOC Group: This protecting group is stable to a wide range of conditions, including basic hydrolysis and many oxidative/reductive methods. It is efficiently removed under strong acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to liberate the free amine.
-
Hydroxyl Group: The primary alcohol is a versatile nucleophile. It can be:
-
Oxidized to the corresponding aldehyde (e.g., using Dess-Martin periodinane or Swern oxidation) or carboxylic acid.
-
Etherified (e.g., Williamson ether synthesis) to introduce various side chains.
-
Esterified with other carboxylic acids.
-
Converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.
-
-
Methyl Ester: The ester is susceptible to nucleophilic attack. It can be:
-
Hydrolyzed under basic conditions (saponification) to yield the free carboxylic acid. This allows for subsequent amide bond formation.
-
Reduced to the primary alcohol, although this requires strong reducing agents (e.g., LiAlH₄) that would also affect the BOC group.
-
-
Intramolecular Cyclization: Under certain conditions, the molecule can undergo intramolecular cyclization. Treatment with base can induce the hydroxyl group to attack the ester carbonyl, leading to the formation of N-BOC-L-homoserine lactone, a valuable intermediate in its own right.
Applications in Advanced Synthesis
The true value of N-BOC-L-homoserine methyl ester is demonstrated in its application as a key intermediate in the synthesis of complex, biologically active molecules.
Peptide Synthesis
After selective deprotection of either the ester or the amine, the molecule can be incorporated into peptide chains using standard coupling reagents (e.g., HATU, HOBt/EDC). The hydroxyl side chain can be left unprotected or protected with an orthogonal protecting group (e.g., TBDMS, Benzyl) depending on the synthetic strategy. Its inclusion can introduce conformational constraints or serve as a handle for post-synthetic modifications.
Natural Product Synthesis: The Case of (+)-Lactacystin
A prominent example of its utility is in the formal synthesis of the potent proteasome inhibitor (+)-lactacystin . While the direct use of the methyl ester is part of a broader strategy, its core structure is central. Key intermediates for lactacystin synthesis are often derived from protected serine or homoserine derivatives.[11][12][13][14] The synthesis of lactacystin and its analogs often involves the construction of a substituted pyrrolidinone core, for which a four-carbon amino acid backbone with versatile functional handles, as provided by N-BOC-L-homoserine methyl ester, is an ideal starting point. The synthetic route leverages the stereocenter and the functional groups to build the complex cyclic structure of the final product.[11]
Analytical Quality Control
Ensuring the purity and stereochemical integrity of N-BOC-L-homoserine methyl ester is critical for its successful application. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.
Chiral HPLC Protocol for Enantiomeric Purity
The control of chiral purity for amino acid derivatives is essential to avoid diastereomeric impurities in the final peptide or drug substance.[15]
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP). For N-BOC protected amino acids, macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based) are highly effective.[16]
-
Column: CHIROBIOTIC T (Teicoplanin CSP) or similar.
-
Mobile Phase Mode: Reversed-phase is the most viable choice for t-BOC amino acids.[16]
-
Exemplary Mobile Phase: A gradient of acetonitrile in an aqueous buffer, such as ammonium trifluoroacetate (AFTA) or ammonium acetate. The volatile nature of these buffers makes the method compatible with mass spectrometry (LC-MS).[16]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the carbamate and ester groups absorb.
-
Justification: This method provides excellent resolution for a wide range of N-protected amino acids, allowing for the accurate quantification of the desired L-enantiomer and detection of any contaminating D-enantiomer.
Safety and Handling
As a laboratory chemical, N-BOC-L-homoserine methyl ester should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[17] Use in a well-ventilated area or a chemical fume hood.
-
Hazards: While data for the specific L-enantiomer is not aggregated, the racemic N-BOC-DL-homoserine methyl ester is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4] It is prudent to handle the L-form with the same precautions.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer at -20°C to ensure long-term stability.[3]
Conclusion
N-BOC-L-homoserine methyl ester is more than a simple protected amino acid; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity, coupled with its inherent chirality, provides a reliable and versatile platform for the synthesis of novel peptides, complex natural products, and innovative pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, empowers researchers to harness its full potential, enabling the efficient and elegant construction of target molecules that can advance scientific discovery and drug development.
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Asian Journal of Applied Chemistry Research. Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Available at: [Link]
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